SA 57
Overview
Description
SA 57 is a synthetic organic compound known for its potent inhibitory effects on fatty acid amide hydrolase (FAAH). It also exhibits off-target inhibition of monoacylglycerol lipase (MAGL) and alpha-beta hydrolase domain-containing protein 6 (ABHD6)
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The enhanced presence of acetylcholine results in prolonged cholinergic effects.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway Under normal circumstances, AChE breaks down acetylcholine into choline and acetate. This results in prolonged stimulation of cholinergic neurons .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, general characteristics of similar compounds can provide some insights. Piperidine derivatives are generally well absorbed and distributed throughout the body. They are metabolized primarily in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these processes, as well as factors such as its solubility and stability.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can have various effects at the cellular level. It can lead to prolonged stimulation of cholinergic neurons, which can affect numerous physiological processes, including muscle contraction, heart rate, and memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with AChE. Additionally, the presence of other substances, such as drugs or toxins, could potentially interfere with its action by competing for binding sites or altering the function of AChE .
Preparation Methods
The synthesis of SA 57 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the piperidine ring.
Carbamylation: The final step involves the carbamylation of the active site serine nucleophiles, leading to the formation of this compound
Chemical Reactions Analysis
SA 57 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Carbamylation: This is a key reaction for this compound, where the compound covalently modifies the active site serine nucleophiles of FAAH and MAGL
Scientific Research Applications
SA 57 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
SA 57 is unique due to its high selectivity and potency as an inhibitor of FAAH. Similar compounds include:
JNJ-42165279: Another FAAH inhibitor with a different chemical structure but similar inhibitory effects.
URB-597: A well-known FAAH inhibitor used in various research studies.
BIA 10-2474: A compound with inhibitory effects on FAAH, but with a different safety profile.
This compound stands out due to its balanced inhibitory effects on FAAH, MAGL, and ABHD6, making it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents .
Properties
IUPAC Name |
[2-(methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-19-16(21)12-23-17(22)20-10-8-14(9-11-20)3-2-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSSVCSHPDLFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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